molecular formula C8H4BrF2N B1400426 2-(3-Bromo-2,4-difluorophenyl)acetonitrile CAS No. 1159186-98-7

2-(3-Bromo-2,4-difluorophenyl)acetonitrile

Cat. No. B1400426
M. Wt: 232.02 g/mol
InChI Key: ITACQBHAMKMRPI-UHFFFAOYSA-N
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Description

2-(3-Bromo-2,4-difluorophenyl)acetonitrile, also known as 2-BDBF, is a versatile and useful reagent used in a variety of laboratory experiments. It is an organic compound composed of a bromo-difluorophenyl group and an acetonitrile group. 2-BDBF has been studied extensively in a range of scientific disciplines and has been found to have a variety of applications. In addition, we will discuss the advantages and limitations of using 2-BDBF in laboratory experiments, and list potential future directions for research.

Scientific Research Applications

  • Electrocatalytic Carbon Dioxide Reduction : A study by Wong, Chung, and Lau (1998) investigated the impact of weak Brönsted acids, including 2,2,2-trifluoroethanol, phenol, methanol, and water, on the electrocatalytic reduction of CO2 in acetonitrile. They found that these acids enhance the rate of the catalytic process and improve the catalyst's lifetime. This study indicates potential applications in carbon capture and renewable energy technologies (Wong, Chung, & Lau, 1998).

  • Partition Chromatography : Corbin, Schwartz, and Keeney (1960) described partition chromatographic systems using acetonitrile as a stationary phase, suitable for separating various compounds like 2,4-dinitrophenylhydrazones of saturated aldehydes and ketones. This technique is significant in analytical chemistry for separating and identifying compounds (Corbin, Schwartz, & Keeney, 1960).

  • Electrochemical Oxidation Studies : Kádár, Nagy, Karancsi, and Farsang (2001) explored the electrochemical oxidation of various bromoanilines in acetonitrile solution. Their findings contribute to understanding the electrochemical behaviors of these compounds, which is crucial for developing electrochemical sensors and other applications (Kádár et al., 2001).

  • Ionic Liquid Crystals Research : Gowda, Chen, Khetrapal, and Weiss (2004) investigated the liquid-crystalline properties of methyl-tri-n-decylphosphonium salts in acetonitrile. Their findings indicate applications in the field of materials science, particularly in designing new liquid crystal displays and other optoelectronic devices (Gowda et al., 2004).

  • Organometallic Chemistry : Breunig, Hübner, Bolte, Wagner, and Lerner (2013) conducted a study on the reactivity of phosphaboradibenzofulvene towards hydrogen, acetonitrile, and other compounds. This research provides insights into the reactivity of organometallic compounds, which is crucial for catalyst design and synthesis of new materials (Breunig et al., 2013).

  • Electrochromic Device Application : Cihaner and Önal (2007) explored the electrochemical synthesis of poly(3-bromo-4-methoxythiophene) in acetonitrile and its application in electrochromic devices. This research contributes to the development of smart windows and other electrochromic technologies (Cihaner & Önal, 2007).

properties

IUPAC Name

2-(3-bromo-2,4-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-7-6(10)2-1-5(3-4-12)8(7)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITACQBHAMKMRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC#N)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-2,4-difluorophenyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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